molecular formula C22H14ClN5 B396598 6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline

6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline

Cat. No.: B396598
M. Wt: 383.8g/mol
InChI Key: QCPYMEACPSNFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H14ClN5

Molecular Weight

383.8g/mol

IUPAC Name

6-chloro-4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline

InChI

InChI=1S/C22H14ClN5/c23-16-11-12-20-18(13-16)21(15-7-3-1-4-8-15)19(14-24-20)22-25-26-27-28(22)17-9-5-2-6-10-17/h1-14H

InChI Key

QCPYMEACPSNFNB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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